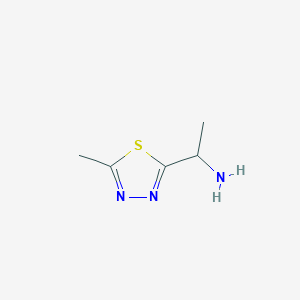

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine, also known as Methylthiadiazole (MTD), is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. MTD is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research tool due to its versatility and wide range of applications.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves the reaction of 2-amino-2-methylpropan-1-ol with thiosemicarbazide followed by cyclization and reduction steps.

Starting Materials

2-amino-2-methylpropan-1-ol, thiosemicarbazide, sodium borohydride, acetic acid, sodium hydroxide, wate

Reaction

Step 1: Dissolve 2-amino-2-methylpropan-1-ol in acetic acid and add thiosemicarbazide. Heat the mixture to reflux for 4 hours., Step 2: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 4: Concentrate the ethyl acetate solution to obtain the intermediate 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-ol., Step 5: Dissolve the intermediate in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours., Step 6: Quench the reaction with water and extract the product with ethyl acetate., Step 7: Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate to obtain the final product 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine.

Wissenschaftliche Forschungsanwendungen

MTD has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, MTD has been used as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. In drug discovery, MTD has been used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In biochemistry, MTD has been used to study the structure and function of proteins, nucleic acids, and other biomolecules.

Wirkmechanismus

The exact mechanism of action of MTD is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. MTD is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor, the histamine H1 receptor, and the GABA-A receptor.

Biochemische Und Physiologische Effekte

MTD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTD can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In vivo studies have also shown that MTD can reduce the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, MTD has been shown to increase the activity of certain neurotransmitters, such as serotonin and histamine, and to modulate the activity of certain receptors, such as the GABA-A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

MTD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. In addition, MTD is relatively stable and can be stored for long periods of time without significant degradation. However, MTD also has several limitations. It is sensitive to light and air, and can be degraded by strong acids and bases. In addition, MTD is highly toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for the use of MTD. In the field of organic synthesis, MTD could be used to synthesize a variety of novel compounds, such as heterocycles and polycyclic compounds. In the field of drug discovery, MTD could be used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In the field of biochemistry, MTD could be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, in the field of medicine, MTD could be used to develop novel treatments for a variety of diseases, including cancer, diabetes, and neurological disorders.

Eigenschaften

IUPAC Name |

1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJVSWLXTLQUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |

CAS RN |

1368716-31-7 |

Source

|

| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)

![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2951829.png)

![3-(Cyanomethyl)-1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3-phenylurea](/img/structure/B2951830.png)

![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)